4-Methylbenzenecarbothioamide
Overview
Description
4-Methylbenzenecarbothioamide (4-MBC) is a compound that has been studied for its potential pharmacological properties. It is known to release hydrogen sulfide (H2S) in vitro and has demonstrated anti-inflammatory and antinociceptive activities in preclinical assays. These activities are characterized by the reduction of inflammatory mediators, leukocyte recruitment, edema, and mechanical allodynia. The compound's effects in models of pain and inflammation suggest that it may be a useful tool for investigating the biological roles of H2S .
Synthesis Analysis
The synthesis of 4-MBC and related compounds involves various chemical reactions and techniques. For instance, N-(4-methylbenzyl)benzamide, a compound with a similar structure, was synthesized using CuI as a catalyst and characterized using techniques such as Fourier transform IR, NMR, and high-resolution mass spectrometry . Another related compound, N-hydroxy-2-(4-methylbenzamido)benzamide, was synthesized using readily available reagents and its antibacterial activity was investigated . These studies demonstrate the versatility of synthetic approaches for benzamide derivatives and their potential for various applications.
Molecular Structure Analysis
The molecular structure of compounds related to 4-MBC has been determined using single-crystal X-ray diffraction. For example, N-(4-methylbenzyl)benzamide crystallizes in an orthorhombic lattice and its structure is stabilized by intermolecular hydrogen bonds and weak interactions . Similarly, the crystal structure of N-hydroxy-2-(4-methylbenzamido)benzamide was determined to be in a monoclinic system with specific unit-cell parameters, and its packing was stabilized by hydrogen bonds and π-stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of 4-MBC and related compounds can be inferred from their synthesis and the interactions they undergo. The formation of intermolecular hydrogen bonds and weak interactions such as C—H⋯π and N—H⋯O are crucial in stabilizing their crystal structures . Additionally, the release of H2S by 4-MBC indicates its potential as a hydrogen sulfide donor, which is a significant aspect of its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been extensively studied. For instance, the optical properties of N-(4-methylbenzyl)benzamide were determined through linear optical spectroscopy, and its mechanical strength was measured using the Vickers micro-hardness technique . The thermal stability and melting point of the compound were also investigated, providing insights into its robustness and potential applications . The anti-inflammatory and antinociceptive activities of 4-MBC further highlight its chemical properties and the role of H2S release in its biological activity .
Scientific Research Applications
Environmental Applications and Biodegradation
Studies on the degradation of acetaminophen by advanced oxidation processes (AOPs) highlight the significance of chemical degradation pathways in environmental science. Although not directly related to 4-Methylbenzenecarbothioamide, the methodologies used for acetaminophen could be applicable for similar compounds in terms of understanding their biodegradation and the environmental impact. The advanced oxidation processes aim to degrade recalcitrant compounds in aqueous media, which may include derivatives like this compound. Such research points to the importance of identifying degradation by-products and their biotoxicity to enhance environmental protection measures (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical and Synthetic Chemistry
Research on synthetic methodologies provides insights into the chemical manipulation and synthesis of complex molecules, including this compound. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the challenges and strategies in synthesizing halogenated aromatic compounds. Such studies may offer valuable lessons for synthesizing and manipulating compounds like this compound (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Toxicology and Adsorption Studies
The use of low-cost adsorbents for the removal of methylene blue from solutions in environmental engineering reflects the broader application of chemical compounds in pollution control. This research emphasizes the importance of finding efficient, renewable, and low-cost materials for remediation purposes, which could extend to studies on the adsorptive properties of compounds like this compound or its derivatives (Rafatullah, Sulaiman, Hashim, & Ahmad, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methylbenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYZSNGZMDVLKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178295 | |
Record name | 4-Methylthiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2362-62-1 | |
Record name | 4-Methylbenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2362-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylthiobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylthiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzene-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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